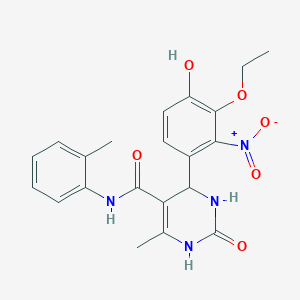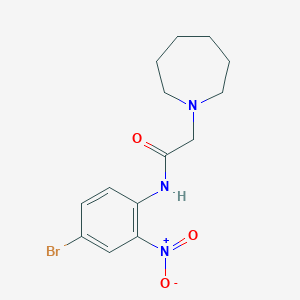![molecular formula C17H23BrClNO2 B4139448 N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B4139448.png)
N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride
Overview
Description
N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride, also known as BRD-9424, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride has been studied for its potential applications in various areas of scientific research. One of the main areas of focus has been cancer research, as PKC is often overexpressed in cancer cells and is involved in the development and progression of cancer. N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride has been studied for its potential applications in cardiovascular disease, as PKC is involved in the regulation of vascular tone and blood pressure.
Mechanism of Action
N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride acts as a selective inhibitor of PKC, specifically targeting the alpha, beta, and gamma isoforms of PKC. PKC is a family of serine/threonine kinases that play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and is involved in the regulation of many signaling pathways. N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride inhibits the activity of PKC by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to downstream substrates.
Biochemical and Physiological Effects:
N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer cells, N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride has been shown to inhibit the activity of PKC, leading to the downregulation of various downstream targets involved in cell growth and survival. In addition, N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride has been shown to induce apoptosis in cancer cells, through the activation of caspase-dependent and -independent pathways. In cardiovascular cells, N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride has been shown to modulate the activity of PKC, leading to the regulation of vascular tone and blood pressure.
Advantages and Limitations for Lab Experiments
N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride has several advantages for use in lab experiments, including its selectivity for PKC isoforms, its potency, and its ability to inhibit the activity of PKC in vitro and in vivo. However, there are also some limitations to the use of N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride in lab experiments, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity in vivo.
Future Directions
There are several future directions for the study of N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride, including its potential applications in cancer therapy, cardiovascular disease, and other areas of scientific research. One area of focus is the development of more potent and selective inhibitors of PKC, which could have significant therapeutic potential in the treatment of cancer and other diseases. In addition, the use of N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce potential side effects. Finally, further research is needed to better understand the molecular mechanisms underlying the effects of N-[2-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzyl]cyclopentanamine hydrochloride on PKC signaling pathways and its potential applications in various areas of scientific research.
properties
IUPAC Name |
N-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2.ClH/c1-3-9-21-17-11-15(18)13(10-16(17)20-4-2)12-19-14-7-5-6-8-14;/h1,10-11,14,19H,4-9,12H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICHPSVURDQCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CNC2CCCC2)Br)OCC#C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methyl]cyclopentanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-allyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4139372.png)
![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4139391.png)
![2-(1,3-benzothiazol-2-yl)-4-ethyl-5-[2-(4-hexanoyl-1-piperazinyl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4139400.png)
![6-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4139407.png)
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4139414.png)
![2-[(2-aminophenyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4139416.png)

![4-methyl-1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B4139426.png)

![ethyl 4-{[(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetyl]amino}benzoate hydrochloride](/img/structure/B4139449.png)
![2-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4139461.png)
![3-bromo-N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B4139463.png)
![2-({4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4139470.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4139476.png)